molecular formula C18H19BrN2O3S2 B2895534 5-bromo-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide CAS No. 865174-27-2

5-bromo-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide

Cat. No.: B2895534
CAS No.: 865174-27-2
M. Wt: 455.39
InChI Key: GKMXVOMESSMOSN-ZZEZOPTASA-N
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Description

5-bromo-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound is believed to inhibit the growth of microorganisms by interfering with their cell wall synthesis or disrupting their membrane integrity.

    Anticancer Activity: The compound may exert its anticancer effects by inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share a similar core structure and have been studied for their biological activities.

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-carboxylic acid are structurally related and have been explored for their antimicrobial and anticancer properties.

Properties

IUPAC Name

5-bromo-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3S2/c1-3-23-10-9-21-13-6-5-12(24-4-2)11-15(13)26-18(21)20-17(22)14-7-8-16(19)25-14/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMXVOMESSMOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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